REACTION_CXSMILES
|
C(ON=O)CC(C)C.[F:9][C:10]1[CH:23]=[CH:22][CH:21]=[CH:20][C:11]=1[O:12][C:13]1[CH:18]=[CH:17][C:16](N)=[CH:15][CH:14]=1.[I:24]CI.O>C(#N)C>[F:9][C:10]1[CH:23]=[CH:22][CH:21]=[CH:20][C:11]=1[O:12][C:13]1[CH:18]=[CH:17][C:16]([I:24])=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
2.45 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)ON=O
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
FC1=C(OC2=CC=C(C=C2)N)C=CC=C1
|
Name
|
|
Quantity
|
7.84 g
|
Type
|
reactant
|
Smiles
|
ICI
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
while stirring at 55° C. under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Slowly heat mixture to 75° C. and heat at this temperature for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
Cool to room temperature
|
Type
|
EXTRACTION
|
Details
|
extract the desired material into ethyl acetate
|
Type
|
WASH
|
Details
|
Wash this organic layer once with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over potassium carbonate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(OC2=CC=C(C=C2)I)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.41 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |